molecular formula C15H14FNO2 B6374654 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol CAS No. 1261891-09-1

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol

Cat. No.: B6374654
CAS No.: 1261891-09-1
M. Wt: 259.27 g/mol
InChI Key: SQGRTVAESCRNQY-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol is a fluorinated phenolic compound featuring a dimethylaminocarbonyl group at the para position of a phenyl ring attached to the 5-position of a 2-fluorophenol scaffold. The dimethylaminocarbonyl group enhances hydrogen-bonding capacity and solubility in polar solvents, while the fluorophenyl moiety contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

4-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16)14(18)9-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGRTVAESCRNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684460
Record name 4'-Fluoro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-09-1
Record name 4'-Fluoro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol typically involves multiple steps. One common method includes the reaction of 4-(dimethylaminocarbonyl)phenylboronic acid with a fluorinated phenol derivative under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening and process analytical technology (PAT) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions result in compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, also known as a derivative of fluorophenol, is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article will explore the applications of this compound, focusing on its use in medicinal chemistry, materials science, and analytical chemistry.

Chemical Properties and Structure

The compound features a fluorine atom on the aromatic ring, which significantly influences its reactivity and interaction with biological systems. The presence of the dimethylaminocarbonyl group enhances its solubility and biological activity, making it a suitable candidate for various applications.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that compounds with fluorinated phenolic structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported that derivatives similar to this compound can inhibit cell proliferation in breast and lung cancer models through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of fluorinated phenols, including derivatives of this compound. The results indicated that these compounds displayed potent activity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Fluorinated phenolic compounds are known for their ability to disrupt bacterial membranes and inhibit enzyme activity.

Research Findings:
A study conducted by researchers at a prominent university found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to conventional antibiotics .

Polymer Synthesis

In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the incorporation into polymer chains, which can enhance thermal stability and mechanical properties.

Example:
Recent research highlighted the use of this compound in creating high-performance polymers for electronic applications. The incorporation of this compound into polycarbonate matrices resulted in improved thermal resistance and reduced flammability .

Chromatographic Techniques

The compound has been utilized as a reagent in chromatographic methods for the detection and quantification of various analytes. Its fluorescent properties allow for sensitive detection limits.

Application Example:
In a study published in Analytical Chemistry, researchers used this compound as a derivatizing agent for amines in liquid chromatography-mass spectrometry (LC-MS). The results demonstrated enhanced sensitivity and selectivity for amine detection, showcasing its utility in environmental monitoring and pharmaceutical analysis .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent against MCF-7 cells
Antimicrobial activity against Gram-positive bacteria
Materials ScienceHigh-performance polymers for electronics
Analytical ChemistryReagent for LC-MS detection of amines

Mechanism of Action

The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol with related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Positions Notable Properties/Applications
This compound (Target) C15H13FNO3 274.27 g/mol Phenol, Fluorine, Dimethylcarbamoyl 2-F (phenol), 4-CON(CH3)2 (phenyl) Potential pharmaceutical intermediate
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol C15H13FNO3 274.27 g/mol Phenol, Fluorine, Dimethylcarbamoyl 2-F (phenol), 3-CON(CH3)2 (phenyl) Supplier-listed (no activity reported)
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide C15H13Cl2FN2O2 343.18 g/mol Amide, Fluorine, Dichlorophenoxy 2-F (phenyl), 5-NH2 Intermediate in agrochemical synthesis
5-(Aminomethyl)-2-fluorophenol Hydrochloride C7H9ClFNO 177.60 g/mol Phenol, Fluorine, Aminomethyl (HCl salt) 2-F, 5-CH2NH2 Enhanced solubility due to HCl salt
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide C23H17ClF2N4OS 478.93 g/mol Amide, Sulfide, Triazole, Chlorophenyl Complex substituents Bioactive (antifungal screening)

Physicochemical Properties

  • Solubility: The dimethylaminocarbonyl group in the target compound improves water solubility compared to non-polar analogs like chlorophenyl derivatives (e.g., ). However, the hydrochloride salt of 5-(aminomethyl)-2-fluorophenol () exhibits even greater aqueous solubility due to ionic character .
  • Lipophilicity: Fluorine substitution generally increases lipophilicity (logP), but this is moderated by the polar dimethylaminocarbonyl group in the target compound. In contrast, dichlorophenoxy or triazole-containing analogs () show higher logP values, favoring membrane permeability .

Biological Activity

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, which may confer significant biological activity. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula:

  • Molecular Formula: C15H14FNO2
  • CAS Number: 1261891-09-1

The structure consists of a fluorophenol moiety substituted with a dimethylaminocarbonyl group, which is hypothesized to influence its biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an enzyme inhibitor by binding to active sites of various enzymes, thus modulating biochemical pathways. The presence of the fluorine atom enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. This is possibly due to its interaction with kinases involved in cell cycle regulation .
  • Anti-inflammatory Effects: There are indications that the compound could reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes linked to disease processes, including those involved in cancer progression and inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies:
    • A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism was linked to cell cycle arrest and increased apoptosis rates.
  • In Vivo Studies:
    • Animal models have shown that administration of this compound led to reduced tumor sizes in xenograft models, suggesting its potential as an effective anticancer agent .
  • Structure-Activity Relationship (SAR) Studies:
    • SAR studies have identified key structural features that enhance biological activity, providing insights into optimizing derivatives for improved efficacy and selectivity against target enzymes .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
5-(3,4-Dichlorophenyl)-2-fluorophenolStructureAnticancer, anti-inflammatory
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenolStructureEnzyme inhibition

This table highlights the comparative biological activities of similar compounds, illustrating the unique properties of this compound.

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